molecular formula C18H32O7 B12288991 6-((6-((6-Hydroxyhexanoyl)oxy)hexanoyl)oxy)hexanoic acid

6-((6-((6-Hydroxyhexanoyl)oxy)hexanoyl)oxy)hexanoic acid

Cat. No.: B12288991
M. Wt: 360.4 g/mol
InChI Key: RDMFCAWPWRQZJN-UHFFFAOYSA-N
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Description

6-((6-((6-Hydroxyhexanoyl)oxy)hexanoyl)oxy)hexanoic acid is a complex organic compound with the molecular formula C18H32O7. This compound is characterized by its multiple ester and hydroxyl functional groups, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-((6-((6-Hydroxyhexanoyl)oxy)hexanoyl)oxy)hexanoic acid typically involves the esterification of hexanoic acid derivatives. One common method is the conversion of cyclohexane to 6-hydroxyhexanoic acid using recombinant Pseudomonas taiwanensis in a stirred-tank bioreactor . This biocatalytic process is favored for its sustainability and efficiency, avoiding the need for high temperatures and pressures.

Industrial Production Methods

Industrial production of this compound often involves multi-step chemical synthesis starting from cyclohexane. The process includes oxidation, esterification, and purification steps to obtain the final product. The use of biocatalysts in industrial settings is also being explored to enhance yield and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

6-((6-((6-Hydroxyhexanoyl)oxy)hexanoyl)oxy)hexanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The ester groups can be reduced to alcohols.

    Substitution: The ester groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines and alcohols can react with the ester groups under acidic or basic conditions.

Major Products

    Oxidation: Produces ketones or carboxylic acids.

    Reduction: Produces alcohols.

    Substitution: Produces esters or amides depending on the nucleophile used.

Scientific Research Applications

6-((6-((6-Hydroxyhexanoyl)oxy)hexanoyl)oxy)hexanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-((6-((6-Hydroxyhexanoyl)oxy)hexanoyl)oxy)hexanoic acid involves its interaction with various molecular targets and pathways. The hydroxyl and ester groups allow it to participate in hydrogen bonding and esterification reactions, influencing its behavior in biological and chemical systems. The compound’s ability to undergo hydrolysis and oxidation-reduction reactions makes it a versatile intermediate in various metabolic and synthetic pathways.

Comparison with Similar Compounds

Similar Compounds

    Hexanoic acid: A simpler analog with a single carboxylic acid group.

    6-Hydroxyhexanoic acid: Contains a hydroxyl group, making it a precursor for the synthesis of more complex esters.

    Polycaprolactone: A polymer derived from 6-hydroxyhexanoic acid, used in biodegradable plastics.

Uniqueness

6-((6-((6-Hydroxyhexanoyl)oxy)hexanoyl)oxy)hexanoic acid is unique due to its multiple ester and hydroxyl groups, which provide a higher degree of functionality compared to simpler analogs. This makes it particularly valuable in the synthesis of complex polymers and as an intermediate in various chemical and biological processes.

Properties

Molecular Formula

C18H32O7

Molecular Weight

360.4 g/mol

IUPAC Name

6-[6-(6-hydroxyhexanoyloxy)hexanoyloxy]hexanoic acid

InChI

InChI=1S/C18H32O7/c19-13-7-1-5-11-17(22)25-15-9-3-6-12-18(23)24-14-8-2-4-10-16(20)21/h19H,1-15H2,(H,20,21)

InChI Key

RDMFCAWPWRQZJN-UHFFFAOYSA-N

Canonical SMILES

C(CCC(=O)OCCCCCC(=O)OCCCCCC(=O)O)CCO

Origin of Product

United States

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